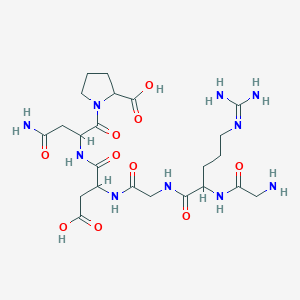

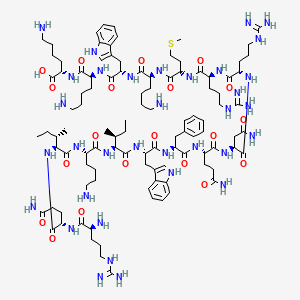

RGD peptide (GRGDNP)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “RGD peptide GRGDNP(2TFA)” is a synthetic peptide that contains the amino acid sequence glycine-arginine-glycine-aspartic acid-asparagine-proline. This peptide is known for its ability to inhibit integrin-ligand interactions, specifically by competitively inhibiting the binding of integrin α5β1 to the extracellular matrix. This inhibition plays a crucial role in various cellular processes such as adhesion, migration, growth, and differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

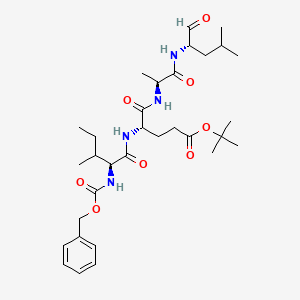

The synthesis of RGD peptide GRGDNP(2TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of RGD peptide GRGDNP(2TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

RGD-Peptid GRGDNP(2TFA) unterliegt hauptsächlich den folgenden Reaktionstypen:

Oxidation: Das Peptid kann Oxidationsreaktionen durchlaufen, insbesondere an den Methionin- und Cysteinresten, falls vorhanden.

Reduktion: Disulfidbrücken innerhalb des Peptids können mit reduzierenden Mitteln wie Dithiothreitol (DTT) zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Aminosäuren ersetzt werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Formen des Peptids sowie modifizierte Peptide mit substituierten Aminosäureresten .

Wissenschaftliche Forschungsanwendungen

RGD-Peptid GRGDNP(2TFA) hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Untersucht für seine Rolle bei Zell-Adhäsion, -Migration und Signalwegen.

Medizin: Erforscht für sein Potenzial in gezielten Wirkstofftransportsystemen, insbesondere in der Krebstherapie, aufgrund seiner Fähigkeit, Integrinrezeptoren auf Krebszellen anzusprechen.

Industrie: Wird bei der Entwicklung von Biomaterialien und Gewebezüchtungsstellen eingesetzt, um die Zellanhaftung und das Wachstum zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von RGD-Peptid GRGDNP(2TFA) umfasst seine Interaktion mit Integrinrezeptoren, insbesondere Integrin α5β1. Durch kompetitive Hemmung der Bindung von Integrin α5β1 an die extrazelluläre Matrix stört das Peptid integrinvermittelte Signalwege. Diese Hemmung führt zu Veränderungen in zellulären Prozessen wie Adhäsion, Migration und Apoptose. Das Peptid fördert die Apoptose, indem es Konformationsänderungen induziert, die die Aktivierung und Autoverarbeitung von Pro-Caspase-3 verstärken .

Wissenschaftliche Forschungsanwendungen

RGD peptide GRGDNP(2TFA) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

Medicine: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy, due to its ability to target integrin receptors on cancer cells.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds to enhance cell attachment and growth .

Wirkmechanismus

The mechanism of action of RGD peptide GRGDNP(2TFA) involves its interaction with integrin receptors, particularly integrin α5β1. By competitively inhibiting the binding of integrin α5β1 to the extracellular matrix, the peptide disrupts integrin-mediated signaling pathways. This inhibition leads to changes in cellular processes such as adhesion, migration, and apoptosis. The peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RGD-Peptid GRGDSP: Enthält die Sequenz Glycin-Arginin-Glycin-Asparaginsäure-Serin-Prolin.

RGD-Peptid GRGESP: Enthält die Sequenz Glycin-Arginin-Glycin-Glutaminsäure-Serin-Prolin.

RGD-Peptid GRGDNP: Enthält die Sequenz Glycin-Arginin-Glycin-Asparaginsäure-Asparagin-Prolin ohne die TFA-Modifikation.

Einzigartigkeit

RGD-Peptid GRGDNP(2TFA) ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von Trifluoressigsäure (TFA) als Gegenion einzigartig. Diese Modifikation verbessert seine Löslichkeit und Stabilität, wodurch es besonders nützlich für verschiedene Forschungs- und Industrieanwendungen wird .

Eigenschaften

Molekularformel |

C23H38N10O10 |

|---|---|

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28) |

InChI-Schlüssel |

CWAHAVYVGPRZJU-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

Sequenz |

GRGDNP |

Synonyme |

Gly-Arg-Gly-Asp-Asn-Pro glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline GRGDNP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)